4-Nitro-1H-pyrazole

Descripción general

Descripción

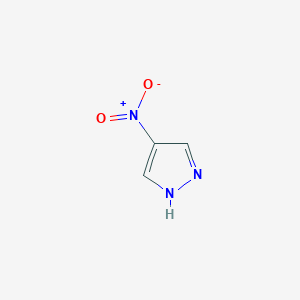

4-Nitro-1H-pyrazole (CAS: 2075-46-9) is a heterocyclic compound with the molecular formula C₃H₃N₃O₂ and a molecular weight of 113.07 g/mol . Its structure consists of a pyrazole ring substituted with a nitro group (-NO₂) at the 4-position (Figure 1). This compound serves as a versatile intermediate in organic synthesis and coordination chemistry. Key applications include:

- Anticancer research: As a ligand in zinc-based metal-organic chains (MOCs), it demonstrates antitumor activity against HT29, Hep-G2, and B16-F10 cancer cell lines (IC₅₀: 45–48 µg/mL for complexes vs. 136.67 µg/mL for the free ligand) .

- Amino acid interactions: Forms hydrogen bonds with amino acids (e.g., Ala, Lys, Glu) via electrostatic contacts, aiding in mechanistic studies of protein-ligand interactions .

- High-energy materials: Precursor for polynitro pyrazole derivatives with applications in explosives and propellants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole using nitric acid. Another method includes the reaction of pyrazole with nitrous acid, which introduces the nitro group at the fourth position .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting pyrazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the pyrazole ring .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-Amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Nitro-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives exhibit a range of biological activities:

- Anti-inflammatory Agents : Compounds derived from this compound have been synthesized to inhibit inflammatory markers such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

- Anticancer Activity : Research has shown that pyrazole derivatives can exhibit significant anti-cancer properties. One study reported the synthesis of novel pyrazole compounds that effectively inhibited tumor growth in vitro .

- Antifungal and Antimicrobial Properties : Several studies have explored the antifungal and antibacterial activities of this compound derivatives against various pathogens, showcasing promising results against strains like E. coli and Aspergillus niger .

Agrochemical Applications

In the agrochemical sector, this compound is primarily utilized as an intermediate in the production of:

- Herbicides : The compound plays a vital role in synthesizing herbicides that enhance crop protection against weeds .

- Insecticides and Fungicides : It is also used in formulating insecticides and fungicides, contributing to improved agricultural productivity .

- Plant Growth Regulators : Research indicates that it can act as a growth regulator, promoting plant development and yield .

Material Science Applications

This compound's unique properties make it valuable in material science:

- Organic Materials : It is used as a precursor for synthesizing organic materials such as liquid crystals and polymers .

- Energetic Materials : The compound has potential applications in developing explosives and propellants due to its stability and energetic characteristics .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for:

- Metal Ion Detection : It is employed in methods for detecting and quantifying metal ions, providing reliable results for environmental monitoring .

Data Table of Applications

Case Study 1: Anti-inflammatory Activity

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The compounds exhibited significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6), suggesting their potential use in treating inflammatory diseases .

Case Study 2: Agrochemical Development

Research demonstrated that incorporating this compound into herbicide formulations enhanced their efficacy against specific weed species, leading to better crop yields without harming non-target plants .

Case Study 3: Synthesis of Energetic Materials

The stability of this compound was exploited to develop new classes of energetic materials. These materials showed promise for use in military applications due to their favorable performance characteristics compared to traditional explosives .

Mecanismo De Acción

The mechanism of action of 4-Nitro-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives vary in substituent type, position, and biological/chemical properties. Below is a systematic comparison:

Substituent Position and Electronic Effects

Key Insight : The position of the nitro group significantly impacts electronic distribution. For instance, 4-nitro derivatives exhibit better stability in coordination complexes compared to 3-nitro isomers, which are more reactive due to adjacent electron-withdrawing groups .

Energetic Materials

Key Insight : Increasing nitro groups elevates energy density but compromises stability. This compound derivatives balance stability and reactivity, making them suitable for controlled applications .

Actividad Biológica

4-Nitro-1H-pyrazole is a derivative of pyrazole that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a nitro group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 113.07 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. A study demonstrated that derivatives of this compound possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that this compound derivatives can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |

| HepG2 (Liver) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various assays. Compounds derived from it have demonstrated inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways, which is crucial for its herbicidal properties against certain weeds by targeting protoporphyrinogen IX oxidase.

- Cell Signaling Modulation: The compound may modulate signaling pathways associated with cell growth and apoptosis, particularly in cancer cells .

- Reactive Oxygen Species (ROS) Generation: Its ability to generate ROS contributes to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

Case Studies

-

Antibacterial Activity Study:

A recent study evaluated the antibacterial efficacy of various this compound derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values lower than those of traditional antibiotics, highlighting their potential as alternative treatments . -

Anticancer Research:

In vivo studies using mouse models demonstrated that this compound derivatives significantly reduced tumor size in xenograft models of breast cancer, supporting their role as potential anticancer agents . -

Anti-inflammatory Assays:

Compounds based on this compound were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages, showing up to 85% inhibition at optimal concentrations, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Nitro-1H-pyrazole, and how do reaction conditions influence yield?

- This compound is typically synthesized via alkylation of the parent pyrazole using alkyl bromides in DMF with K₂CO₃ as a base, achieving yields of 61–95% . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to generate triazole-pyrazole hybrids, requiring optimized conditions (e.g., 50°C, 16 hours in THF/H₂O) . Key factors include solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control of reagents like CuSO₄ and sodium ascorbate .

Q. How should researchers characterize this compound and its derivatives?

- Structural confirmation relies on ¹H/¹³C NMR and FT-IR to identify nitro (-NO₂) and pyrazole ring vibrations. Mass spectrometry (HRMS) validates molecular weight (113.07 g/mol) . X-ray crystallography, via programs like SHELXL, resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability . Thermal analysis (DSC/TGA) assesses decomposition profiles, with melting points reported at 160–164°C .

Q. What are the stability considerations for handling this compound in laboratory settings?

- The compound is sensitive to light and moisture. Storage at 2–8°C under inert gas (argon/nitrogen) is advised. Decomposition above 323°C releases toxic NOₓ gases, necessitating fume hood use . Contradictions in reported melting points (e.g., 173–175°C in some sources) suggest batch-dependent purity; recrystallization from ethanol/water improves consistency .

Advanced Research Questions

Q. How can transition-metal-catalyzed C-H arylation be applied to functionalize this compound?

- Pd/Cu-catalyzed direct C-H arylation enables regioselective coupling with aryl halides. For example, reacting 1-(4-methylbenzyl)-4-nitro-1H-pyrazole with 5-bromopyrimidine in DMF using PdCl₂(PPh₃)₂/CuI yields arylated products (78% yield) . Key challenges include avoiding N-H proton interference; pre-alkylation (e.g., tert-butyl groups) blocks undesired pathways . Optimization of ligands (e.g., PPh₃) and bases (K₂CO₃) improves catalytic turnover .

Q. What strategies resolve contradictions in reactivity between this compound and analogous nitroheterocycles?

- Unlike 4-nitroimidazoles, this compound exhibits reduced electrophilicity at the nitro group due to electron-withdrawing effects of the pyrazole ring. Computational studies (DFT) reveal lower LUMO energy in imidazoles, favoring nucleophilic attacks . Experimental validation involves comparative kinetic studies under identical conditions (e.g., SNAr reactions with thiols) .

Q. How can this compound be integrated into hybrid heterocyclic systems for pharmaceutical applications?

- Click chemistry (e.g., CuAAC) links this compound to triazoles, forming scaffolds with enhanced bioactivity. For instance, coupling with 1-ethynyl-4-methoxybenzene produces 4-(4-methoxyphenyl)-1H-triazole hybrids, screened for CRF-1 receptor antagonism . Structural diversification via Mannich reactions introduces crown ether or quinoline motifs, improving metal-ion binding for catalytic or sensor applications .

Q. What computational methods predict the regioselectivity of this compound in electrophilic substitution?

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) map electron density and Fukui indices, identifying C-3 as the most electrophilic site. This aligns with experimental observations of bromination and nitration at C-3 . MD simulations further model solvent effects, showing DMF stabilizes transition states via dipole interactions .

Q. Methodological Notes

Propiedades

IUPAC Name |

4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORHNJQEWQGXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174827 | |

| Record name | Pyrazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2075-46-9 | |

| Record name | 4-Nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2075-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.